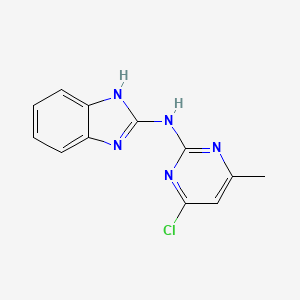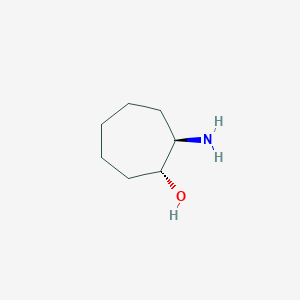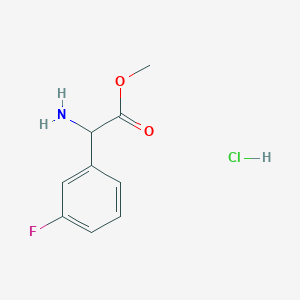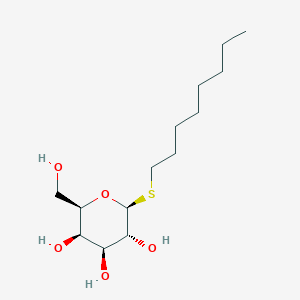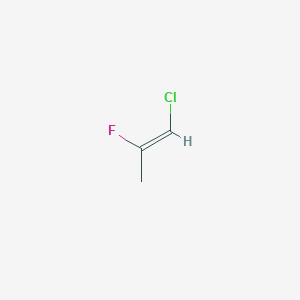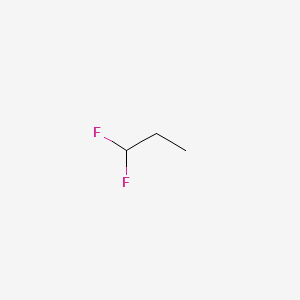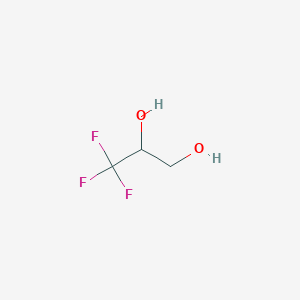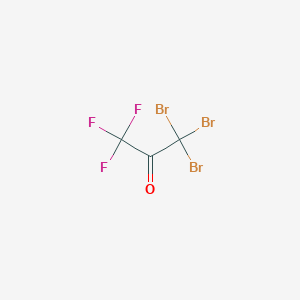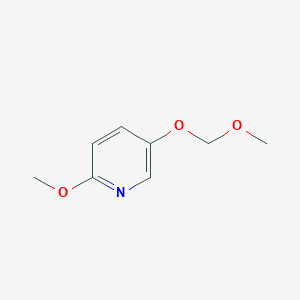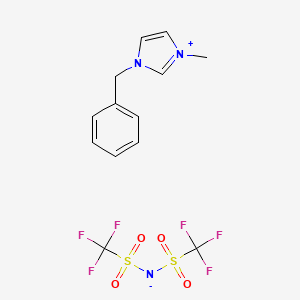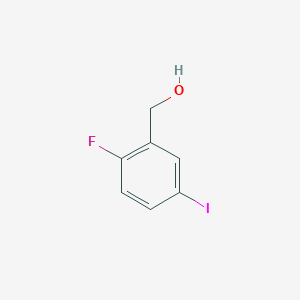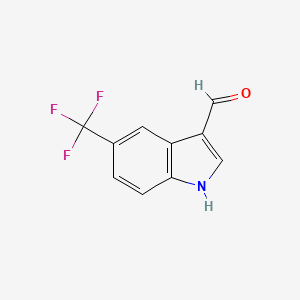
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. The presence of a trifluoromethyl group at the 5-position and an aldehyde group at the 3-position of the indole ring makes this compound unique. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group, such as trifluridine, have been found to target thymidylate synthase , an enzyme involved in DNA synthesis . This interaction disrupts DNA function during cell replication .
Mode of Action
It’s worth noting that trifluoromethyl-substituted aromatic compounds, which include this compound, are known to exhibit various biological activities . For instance, Trifluridine, a fluorinated pyrimidine nucleoside, gets incorporated into the DNA of cells, leading to aberration of DNA function during cell replication .
Biochemical Pathways
It’s known that fluorinated drugs can be metabolized through various pathways, including chemical degradation and microbial pathways . For example, Trifluridine is metabolized mainly by thymidine phosphorylase .
Pharmacokinetics
Trifluridine is metabolized by thymidine phosphorylase to an inactive metabolite and also by glucuronidation . Its elimination half-life is 1.4 hours on the first day and increases to 2.1 hours on the twelfth day . It is mainly excreted via the kidneys .
Result of Action
Similar compounds like trifluridine have been found to inhibit dna synthesis and induce programmed cell death .
Action Environment
It’s known that environmental factors can influence the degradation and persistence of fluorinated drugs .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin. The presence of the trifluoromethyl group enhances the compound’s ability to bind to the active site of the enzyme, thereby modulating its activity. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic efficiency and altering metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, influencing their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that this compound remains stable under controlled conditions for extended periods, but exposure to light and heat can accelerate its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux, altering the levels of various metabolites. For example, this compound has been shown to increase the production of reactive oxygen species (ROS), impacting cellular redox balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the distribution of this compound in the bloodstream, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects. For instance, the presence of this compound in mitochondria can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the indole ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Trifluoromethyl)-1h-indole-3-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1h-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1h-indole-2-carbaldehyde
- 5-(Trifluoromethyl)-1h-indole-3-carboxylic acid
- 5-(Trifluoromethyl)-1h-indole-3-methanol
Uniqueness
5-(Trifluoromethyl)-1h-indole-3-carbaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-9-8(3-7)6(5-15)4-14-9/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIESRZLRQYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


